

Introduction: The Versatility and Importance of Alkenylboronic Acids

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Compound of Interest

Compound Name: *Non-1-EN-1-ylboronic acid*

Cat. No.: *B12507853*

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Non-1-en-1-ylboronic acids and their corresponding esters are a class of organoboron compounds that have become indispensable building blocks in modern organic synthesis. Their stability, low toxicity, and remarkable versatility in a wide array of chemical transformations have established them as critical reagents for chemists, particularly those in the fields of medicinal chemistry and drug discovery.[1][2] Boronic acids are key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1] Beyond this, their unique electronic properties allow them to serve as enzyme inhibitors, carbohydrate sensors, and building blocks for complex bioactive molecules.[3][4] The boron atom's ability to form stable, reversible covalent bonds is a key feature exploited in many of these applications.[5][6]

This guide provides a comprehensive overview of the primary synthetic pathways to access **non-1-en-1-ylboronic acids** and their derivatives. As a senior application scientist, the focus will be not only on the procedural steps but on the underlying principles that govern the success of these reactions—from the choice of catalyst to the nuances of purification. The methodologies described herein are designed to be robust and self-validating, providing researchers with the authoritative grounding needed to confidently incorporate these valuable reagents into their synthetic programs.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of alkenylboronic acids can be broadly categorized into two primary strategies: the direct addition of a boron moiety across a carbon-carbon triple bond (hydroboration) and the metal-catalyzed cross-coupling of a pre-functionalized alkene with a boron source. Each approach offers distinct advantages concerning stereochemical control, substrate scope, and functional group tolerance.

Hydroboration of Alkynes: A Stereospecific Pathway

Hydroboration is a cornerstone reaction for the synthesis of alkenylboronic acids, involving the addition of a boron-hydride bond across an alkyne. This reaction is prized for its high degree of stereospecificity, typically proceeding via a syn-addition mechanism. The choice of borane reagent is critical and dictates the regioselectivity of the addition, especially with terminal alkynes.

Causality Behind Reagent Choice: The hydroboration of a terminal alkyne with borane (BH_3) can lead to double hydroboration. To prevent this and achieve selective mono-hydroboration, sterically hindered boranes such as disiamylborane (Si_2BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are employed.^[7] These bulky reagents ensure the reaction stops after the first addition, yielding the vinylborane intermediate which can then be converted to the desired boronic acid or ester.^{[7][8]}

The hydroboration of terminal alkynes with catecholborane or pinacolborane (HBpin), often facilitated by a transition metal catalyst, is a direct and efficient route to (E)-alkenylboronates. The reaction proceeds with excellent anti-Markovnikov selectivity, placing the boron atom at the terminal carbon.

Experimental Protocol: Catalytic Hydroboration of a Terminal Alkyne

- **Setup:** In a nitrogen-purged glovebox or under a positive pressure of an inert gas, add the alkyne (1.0 mmol), a suitable catalyst (e.g., a titanium complex, 1-5 mol%), and an anhydrous, aprotic solvent (e.g., THF, 5 mL) to an oven-dried flask equipped with a magnetic stir bar.^[9]
- **Reagent Addition:** Add pinacolborane (HBpin, 1.1 mmol) dropwise to the stirred solution at room temperature.

- Reaction: Allow the reaction to stir at room temperature for 1-4 hours, monitoring its progress by TLC or GC-MS. The reaction typically involves a catalytic cycle where an active metal-hydride species is regenerated.[9]
- Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in diethyl ether and filtered through a short plug of silica gel to remove the catalyst.
- Purification: The crude product is concentrated and can often be used without further purification. If necessary, purification can be achieved by column chromatography on silica gel or distillation under reduced pressure.

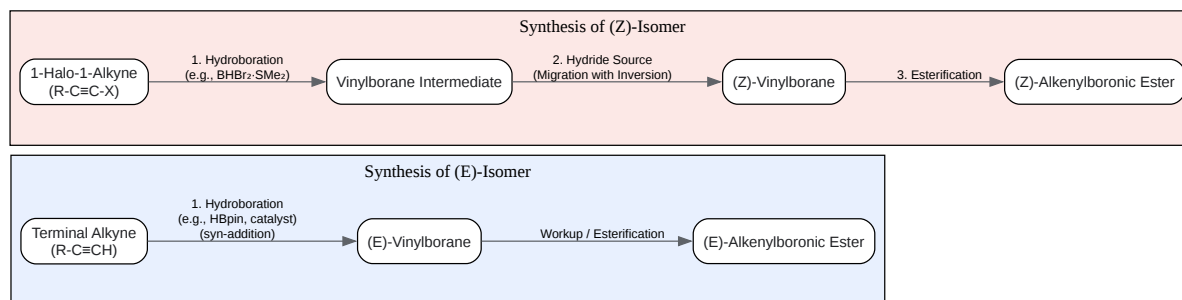
Accessing the (Z)-isomer is less direct but can be achieved with high stereochemical purity through the hydroboration of a 1-halo-1-alkyne. This clever strategy involves a sequence of hydroboration followed by a hydride-induced migration with inversion of configuration.

A reliable method involves the hydroboration of 1-bromo-1-alkynes with dibromoborane-dimethyl sulfide ($\text{BHBr}_2 \cdot \text{SMe}_2$), followed by treatment with a hydride source like potassium triisopropoxyborohydride.[10][11]

Experimental Protocol: Synthesis of a (Z)-1-Alkenylboronic Ester[10]

- Hydroboration: To a solution of 1-bromo-1-alkyne (10 mmol) in CH_2Cl_2 (20 mL) at 0 °C under nitrogen, add a solution of $\text{BHBr}_2 \cdot \text{SMe}_2$ (11 mmol) in CH_2Cl_2 dropwise. Stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.
- Hydride Treatment: Cool the reaction mixture to -78 °C and add a solution of potassium triisopropoxyborohydride (12 mmol) in THF. Stir for 30 minutes at -78 °C.
- Esterification: Add pinacol (15 mmol) to the reaction mixture and allow it to warm to room temperature and stir overnight.
- Workup: Quench the reaction with water and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , and concentrated.
- Purification: The crude product is purified by flash chromatography on silica gel to yield the pure (Z)-1-alkenylboronic ester.

The following diagram illustrates the general hydroboration pathway leading to both E and Z isomers.



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Caption: General pathways for the synthesis of (E)- and (Z)-alkenylboronic esters via hydroboration.

Palladium-Catalyzed Cross-Coupling: Miyaura Borylation

An alternative and highly versatile route is the palladium-catalyzed cross-coupling reaction between an alkenyl halide or triflate and a diboron reagent, most commonly bis(pinacolato)diboron (B_2pin_2). This reaction, often referred to as Miyaura borylation, is exceptionally tolerant of various functional groups and provides direct access to stereodefined alkenylboronic esters.[12]

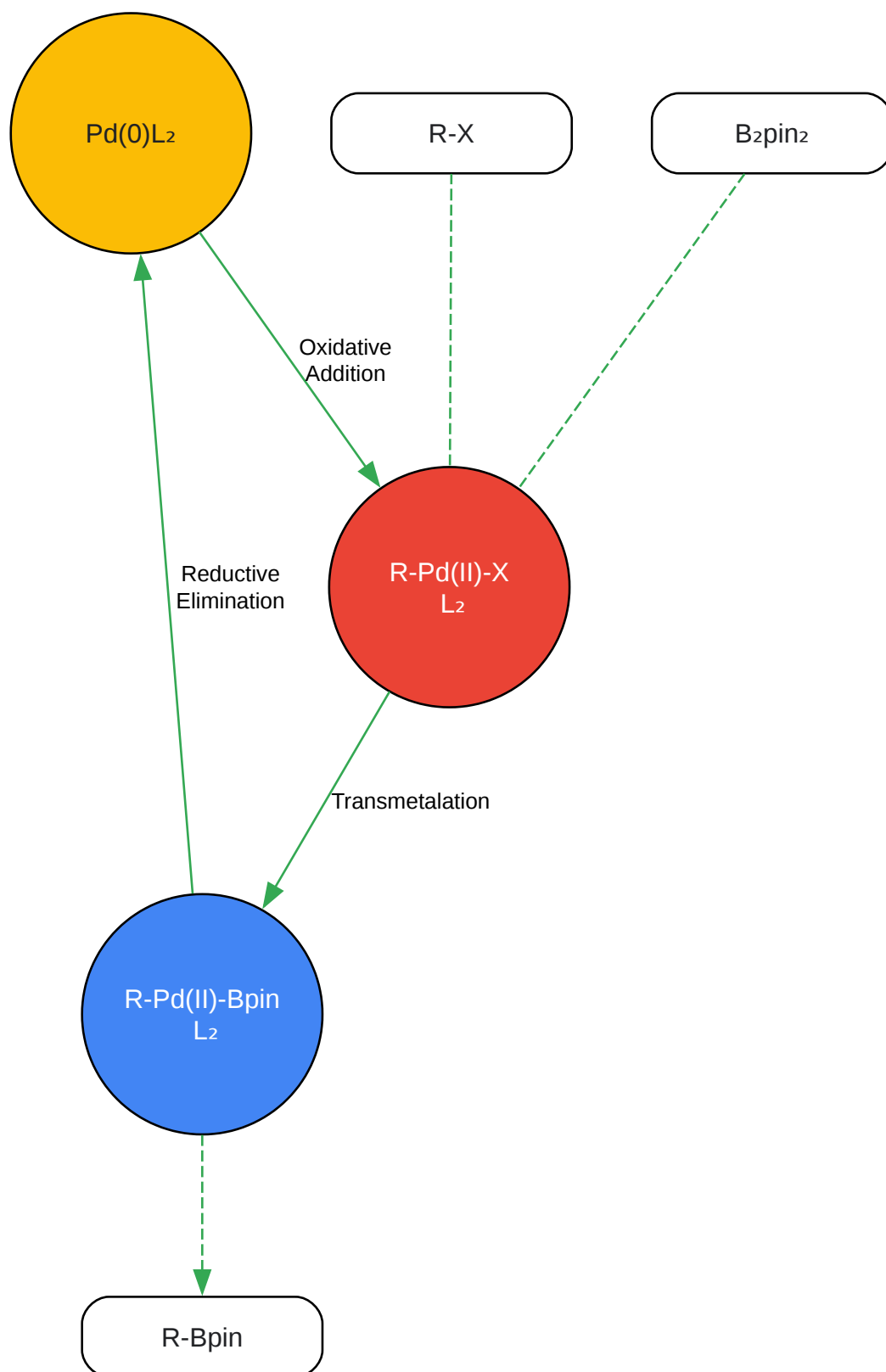
Causality Behind Reaction Conditions: The catalytic cycle involves the oxidative addition of the $Pd(0)$ catalyst to the alkenyl halide, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. The choice

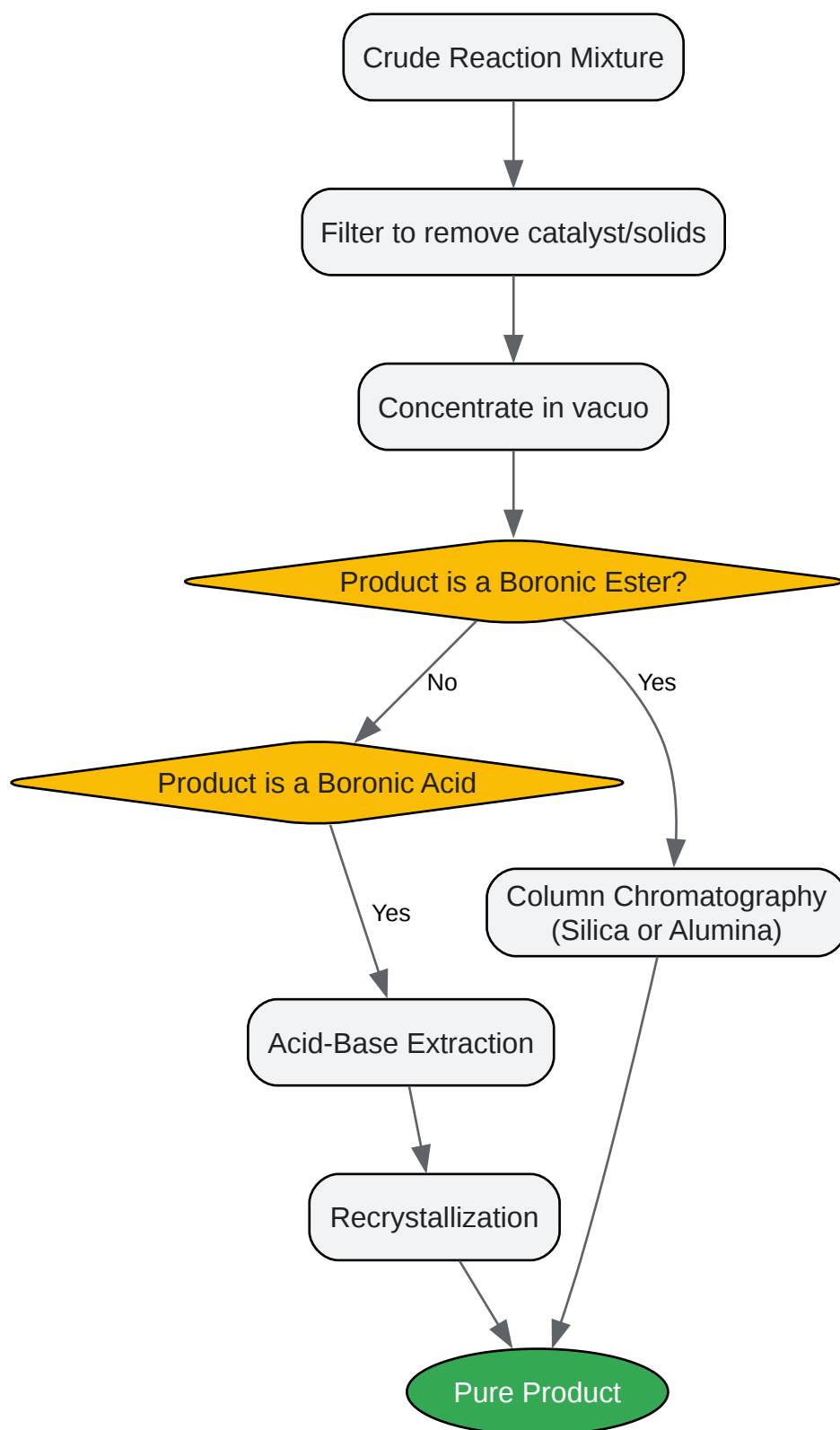
of base (e.g., potassium phenoxide, KOAc) and ligand is crucial for efficient transmetalation and overall catalytic turnover.^{[1][12]}

Experimental Protocol: Miyaura Borylation of an Alkenyl Halide^[12]

- **Setup:** To an oven-dried Schlenk flask, add the alkenyl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), a base such as potassium phenoxide (1.5 mmol), and a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%).
- **Solvent and Reaction:** Evacuate and backfill the flask with an inert gas (e.g., argon). Add anhydrous toluene (5 mL) via syringe. Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.
- **Monitoring:** Follow the disappearance of the starting material by GC-MS or TLC.
- **Workup:** After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
- **Purification:** Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired alkenylboronic ester.

The catalytic cycle for Miyaura borylation is depicted below.





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